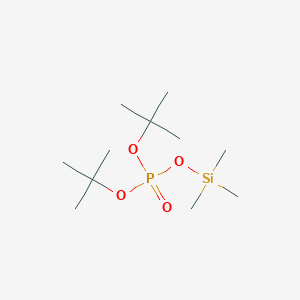Di-tert-butyl trimethylsilyl phosphate
CAS No.: 143143-96-8
Cat. No.: VC16853752
Molecular Formula: C11H27O4PSi
Molecular Weight: 282.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143143-96-8 |
|---|---|
| Molecular Formula | C11H27O4PSi |
| Molecular Weight | 282.39 g/mol |
| IUPAC Name | ditert-butyl trimethylsilyl phosphate |
| Standard InChI | InChI=1S/C11H27O4PSi/c1-10(2,3)13-16(12,14-11(4,5)6)15-17(7,8)9/h1-9H3 |
| Standard InChI Key | AJSKZYIKRJBRFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OP(=O)(OC(C)(C)C)O[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Di-tert-butyl trimethylsilyl phosphate likely adopts a structure where two tert-butyl groups and one trimethylsilyl group are esterified to a phosphate core. This configuration balances steric hindrance from the bulky tert-butyl substituents with the electrophilic character of the trimethylsilyl moiety. The molecular formula is hypothesized as , with a molecular weight of approximately 298.4 g/mol, extrapolated from di-tert-butyl chloromethyl phosphate (258.68 g/mol) and tris(trimethylsilyl)phosphate (314.54 g/mol) .
The tert-butyl groups enhance thermal stability, while the trimethylsilyl group improves solubility in nonpolar solvents, as observed in di-tert-butyl phosphite (), which has a density of 0.995 g/cm³ and a boiling point of 62–62.5°C at 4 Torr . Such properties suggest that di-tert-butyl trimethylsilyl phosphate would exhibit similar low volatility and high compatibility with polymeric matrices.
Synthesis Pathways and Reaction Optimization
Nucleophilic Substitution with Silylating Agents
A plausible synthesis route involves the reaction of di-tert-butyl phosphate tetrabutylammonium salt with trimethylsilyl chloride (MeSiCl). This method mirrors the synthesis of di-tert-butyl chloromethyl phosphate, where chloroiodomethane reacts with di-tert-butyl phosphate salt under inert conditions to achieve a 97% yield . Substituting chloroiodomethane with MeSiCl would theoretically yield the target compound:
Reaction conditions would require anhydrous solvents (e.g., tert-butyl methyl ether) and temperatures of 20–25°C to prevent hydrolysis of the silyl group .
Transesterification Approaches
Alternative methods may employ transesterification between trimethylsilyl phosphate and di-tert-butyl phosphite. For instance, tris(trimethylsilyl)phosphate synthesis uses trimethylchlorosilane and ammonium dihydrogen phosphate at 78°C for 3 hours . Applying similar conditions with di-tert-butyl phosphite could facilitate the replacement of one silyl group with tert-butyl groups.
Physicochemical Properties
Thermal Stability and Decomposition
Di-tert-butyl phosphite decomposes above 235°C , suggesting that the trimethylsilyl variant would exhibit similar thermal resilience. The tert-butyl groups likely retard oxidative degradation, while the silyl moiety may lower the melting point compared to fully alkylated phosphates.
Solubility and Reactivity
Industrial and Environmental Applications
Flame Retardancy
Tris(2,4-di-t-butylphenyl) phosphate, a structurally related compound, is detected in e-waste dust at concentrations up to 14,400 ng/g . This highlights the potential of tert-butyl/silyl phosphates as flame retardants. Di-tert-butyl trimethylsilyl phosphate may function as a plasticizer or antioxidant in polymers, leveraging the steric bulk of tert-butyl groups to inhibit radical chain reactions.
Environmental Persistence and Toxicity
Analogous to tris(2,4-di-t-butylphenyl) phosphate, which shows median concentrations of 527 ng/g in sediment , di-tert-butyl trimethylsilyl phosphate may exhibit moderate environmental persistence. Hydrolysis of the silyl group could generate silicic acid and phosphate derivatives, necessitating studies on aquatic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume